Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom This particular compound is characterized by its benzyl ester group, heptyl chain, and dimethyl substitutions on the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The heptyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Esterification: The carboxyl group on the pyrrole ring is esterified with benzyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like BF3.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Biology and Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its aromatic nature.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing improved adhesion and durability.
Agriculture: It can be explored as a potential agrochemical for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzyl ester group can enhance its lipophilicity, facilitating its passage through cell membranes. The heptyl chain and dimethyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- Benzyl 4-(3-methoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- 4-Benzyl-5-methoxymethyl-3-methyl-1H-pyrrole-2-carboxylate
Comparison:
- Structural Differences: The presence of different substituents on the pyrrole ring or ester group can significantly alter the compound’s chemical and physical properties.
- Unique Features: Benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate’s unique combination of a heptyl chain and dimethyl groups provides distinct steric and electronic effects, potentially leading to unique reactivity and applications.
Properties
CAS No. |
918632-01-6 |
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Molecular Formula |
C21H29NO2 |
Molecular Weight |
327.5 g/mol |
IUPAC Name |
benzyl 4-heptyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H29NO2/c1-4-5-6-7-11-14-19-16(2)20(22-17(19)3)21(23)24-15-18-12-9-8-10-13-18/h8-10,12-13,22H,4-7,11,14-15H2,1-3H3 |
InChI Key |
MOIUIKKTSHVEOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(NC(=C1C)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
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